molecular formula C20H25NO2 B1664378 Adiphenine CAS No. 64-95-9

Adiphenine

Cat. No. B1664378
CAS RN: 64-95-9
M. Wt: 311.4 g/mol
InChI Key: JGOAIQNSOGZNBX-UHFFFAOYSA-N
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Description

Adiphenine is an inhibitor of nicotinic receptors . It is also known by other names such as Diphacil . The IUPAC name for Adiphenine is 2-(Diethylamino)ethyl diphenylacetate .


Molecular Structure Analysis

Adiphenine has a molecular formula of C20H25NO2 . Its average mass is 311.418 Da and its monoisotopic mass is 311.188538 Da . The crystal and molecular structure of Adiphenine has been determined by single-crystal X-ray analysis .


Physical And Chemical Properties Analysis

Adiphenine has a molar mass of 311.425 g·mol−1 . The melting point is between 112–114 °C . More detailed physical and chemical properties were not found in the search results.

Safety And Hazards

Adiphenine is toxic and can cause harm if swallowed, in contact with skin, or if inhaled . It is a moderate to severe irritant to the skin and eyes . Protective measures such as wearing gloves and protective clothing, and avoiding breathing dust are recommended .

properties

IUPAC Name

2-(diethylamino)ethyl 2,2-diphenylacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25NO2/c1-3-21(4-2)15-16-23-20(22)19(17-11-7-5-8-12-17)18-13-9-6-10-14-18/h5-14,19H,3-4,15-16H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGOAIQNSOGZNBX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCOC(=O)C(C1=CC=CC=C1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0022561
Record name Adiphenine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0022561
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

311.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Adiphenine

CAS RN

64-95-9
Record name Adiphenine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=64-95-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Adiphenine [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000064959
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Adiphenine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB15795
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Adiphenine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0022561
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Adiphenine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.000.545
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ADIPHENINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YKG6OR043Q
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name ADIPHENINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3282
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Melting Point

Crystals. MP: 113-114 °C; Readily soluble in water; very sparingly soluble in alcohol, ether /Hydrochloride/
Record name ADIPHENINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3282
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Citations

For This Compound
1,010
Citations
J Michelot, JC Madelmont, D Jordan, R Mornex… - Xenobiotica, 1981 - Taylor & Francis
… on the pharmacokinetic behaviour of adiphenine. The present study was carried out as part of a general programme to assess the potential of adiphenine and to investigate the …
Number of citations: 12 www.tandfonline.com
T Ribeiro, A Moraes e Silva, J Honorato… - Crystal Growth & …, 2022 - ACS Publications
… salts with adiphenine. Crystal structure elucidation reveals that adiphenine adopts different … , it was verified that adiphenine citrate and adiphenine oxalate starts to incorporate water …
Number of citations: 2 pubs.acs.org
K Tanaka - Proceedings of the Society for Experimental …, 1955 - journals.sagepub.com
Five compounds—procaine hydrochloride, cocaine hydrochloride, adiphenine (Trasentine), β- (o-benzylphenoxy) -α-diethyl-amino-ethane, and Parpanit—the chemical structures of …
Number of citations: 35 journals.sagepub.com
G Spitzmaul, F Gumilar, JP Dilger… - British journal of …, 2009 - Wiley Online Library
… , adiphenine, is unknown. Experimental approach: We measured the effects of proadifen and adiphenine … Key results: Both proadifen and adiphenine decreased the frequency of ACh‐…
Number of citations: 38 bpspubs.onlinelibrary.wiley.com
JJ Guy, TA Hamor - Journal of the Chemical Society, Perkin …, 1973 - pubs.rsc.org
… A possible model for the blocking action of adiphenine and related anticholinergic agents is … the acetylcholine-like moiety of adiphenine hydrochloride to the conformation postulated lo …
Number of citations: 13 pubs.rsc.org
J Zhang, Z Cao, D Fan, Y Li, T Li, B Ren - The Journal of Chemical …, 2023 - Elsevier
The solubility and apparent thermodynamic properties of Adiphenine hydrochloride (ADH) (Form I) in twelve mono-solvents including methyl acetate, ethyl acetate, n-propyl acetate, n-…
Number of citations: 1 www.sciencedirect.com
J Michelot, MF Moreau, A Veyre, P Labarre… - European journal of …, 1985 - Springer
… The studies showed a monoexponential disappearance of adiphenine in the … adiphenine per g of brain, at 30 min, 5.8 nmoles. The ratios of the concentration of unchanged adiphenine …
Number of citations: 4 link.springer.com
N Maurya, M ud din Parray, JK Maurya, A Kumar… - … Acta Part A: Molecular …, 2018 - Elsevier
The binding nature of amphiphilic drugs viz. promethazine hydrochloride (PMT) and adiphenine hydrochloride (ADP), with human hemoglobin (Hb) was unraveled by fluorescence, …
Number of citations: 46 www.sciencedirect.com
N Dohare, M ud din Parray, MA Siddiquee… - Journal of Molecular …, 2020 - Elsevier
The interaction of adiphenine hydrochloride (ADP) with bovine serum albumin (BSA) has been investigated by fluorescence, time resolved fluorescence, UV–visible, FTIR and …
Number of citations: 19 www.sciencedirect.com
JJ Boren - Psychopharmacologia, 1961 - Springer
Adiphenine, benactyzine, and chlorpromazine were studied in four tests of operant behavior: a fixed interval schedule of reinforcement, a variable interval schedule, avoidance …
Number of citations: 44 link.springer.com

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